molecular formula C5H6FN3O B13107599 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one

4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one

Cat. No.: B13107599
M. Wt: 143.12 g/mol
InChI Key: HLKDBQDBYSEZNN-UHFFFAOYSA-N
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Description

4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of amino, fluoro, and methyl groups in this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using fluorinated pyrimidine derivatives as starting materials.

    Amination reactions: Introducing the amino group through reactions with amines or ammonia.

    Methylation reactions: Adding the methyl group using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of amino and fluoro groups can influence binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-chloro-1-methylpyrimidin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.

    4-amino-6-fluoro-1-ethylpyrimidin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of amino, fluoro, and methyl groups in 4-amino-6-fluoro-1-methylpyrimidin-2(1H)-one may impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties.

Properties

Molecular Formula

C5H6FN3O

Molecular Weight

143.12 g/mol

IUPAC Name

4-amino-6-fluoro-1-methylpyrimidin-2-one

InChI

InChI=1S/C5H6FN3O/c1-9-3(6)2-4(7)8-5(9)10/h2H,1H3,(H2,7,8,10)

InChI Key

HLKDBQDBYSEZNN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=NC1=O)N)F

Origin of Product

United States

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